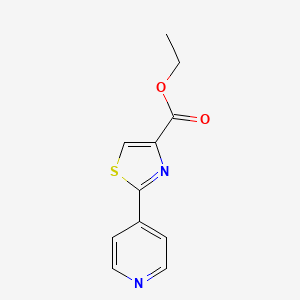

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate

概要

説明

Molecular Structure Analysis

The molecular structure of Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate consists of a thiazole ring attached to a pyridine ring via a two-carbon chain, which is also attached to an ethyl ester . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate is a compound with a molecular weight of 248.301 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±55.0 °C at 760 mmHg, and a flash point of 197.1±31.5 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .科学的研究の応用

Synthesis and Derivative Formation

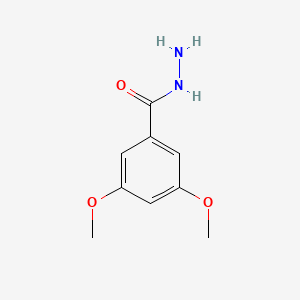

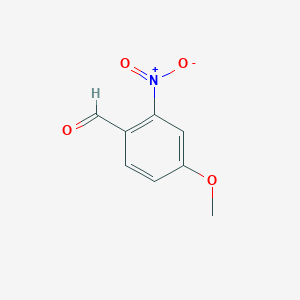

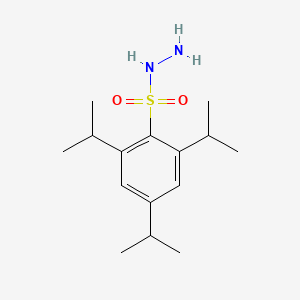

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate and its derivatives are synthesized through various reactions and methods. For instance, it has been transformed into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and monosubstituted hydrazines, respectively (Albreht et al., 2009). Furthermore, it is a precursor for ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, highlighting its versatility in chemical synthesis (Zhu et al., 2003).

Biological Applications

This compound is also a part of diverse biological applications. It has been involved in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors, indicating its potential in combating tuberculosis (Jeankumar et al., 2013). Additionally, some derivatives have exhibited antimalarial activity against plasmodium falciparum, demonstrating its scope in antimalarial therapy (Makam et al., 2014).

Chemical Property Exploration

In the realm of chemical property exploration, ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate derivatives have been utilized to study different chemical behaviors and properties. For example, their use in synthesizing spiro compounds and exploring the NMR spectra behavior in different concentrations highlights their importance in understanding chemical structures and reactions (Abe et al., 2010).

特性

IUPAC Name |

ethyl 2-pyridin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHHRVJSNZLHEPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(pyridin-4-yl)-1,3-thiazole-4-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-2,3-dihydrobenzo[d]isothiazole-6-carboxylic acid 1,1-dioxide](/img/structure/B1297030.png)

![5-Benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1297035.png)

![Naphtho[2,3-d][1,3]dioxole-6-carbonitrile](/img/structure/B1297040.png)

![6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B1297047.png)

![(5-Phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1297055.png)

![1H-Indene-1,3(2H)-dione, 2-[(4-fluorophenyl)methylene]-](/img/structure/B1297062.png)